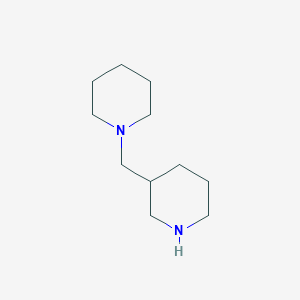

1-(Piperidin-3-ylmethyl)piperidine

Description

1-(Piperidin-3-ylmethyl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Propriétés

IUPAC Name |

1-(piperidin-3-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-2-7-13(8-3-1)10-11-5-4-6-12-9-11/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGUFVISCJPEBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00510230 | |

| Record name | 1-[(Piperidin-3-yl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81310-56-7 | |

| Record name | 1-[(Piperidin-3-yl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 1-(Piperidin-3-ylmethyl)piperidine can be achieved through several methods:

N-Heterocyclization of Primary Amines with Diols: This method involves the use of a Cp*Ir complex as a catalyst to facilitate the formation of cyclic amines, including piperidines.

One-Pot Preparation via Chlorination of Amino Alcohols: This method uses thionyl chloride (SOCl2) to chlorinate amino alcohols, leading to the formation of cyclic amines without the need for classical N-protection/O-activation/cyclization/deprotection sequences.

Microwave Irradiation: A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines or hydrazines under microwave irradiation in an alkaline aqueous medium.

Analyse Des Réactions Chimiques

1-(Piperidin-3-ylmethyl)piperidine undergoes various chemical reactions, including:

Oxidation: Piperidine derivatives can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.

Reduction: Reduction of piperidine derivatives can lead to the formation of secondary amines.

Substitution: Piperidine can undergo substitution reactions, such as alkylation and acylation, to form various substituted piperidines.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution Reagents: Alkyl halides, acyl chlorides

Major products formed from these reactions include N-oxides, secondary amines, and substituted piperidines .

Applications De Recherche Scientifique

1-(Piperidin-3-ylmethyl)piperidine has various applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-(Piperidin-3-ylmethyl)piperidine involves its interaction with molecular targets and pathways in biological systems. Piperidine derivatives can act as enzyme inhibitors, receptor agonists or antagonists, and ion channel modulators . The specific mechanism depends on the structure and functional groups present in the compound .

Comparaison Avec Des Composés Similaires

1-(Piperidin-3-ylmethyl)piperidine can be compared with other similar compounds, such as:

Matrine: An alkaloid with a piperidine ring, used for its antiviral and anticancer activities.

Evodiamine: Another piperidine alkaloid with potential anticancer effects.

The uniqueness of 1-(Piperidin-3-ylmethyl)piperidine lies in its specific structure, which allows for diverse chemical modifications and applications in various fields of research and industry .

Activité Biologique

1-(Piperidin-3-ylmethyl)piperidine, a compound with the molecular formula CHN and a molecular weight of 182.31 g/mol, has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

1-(Piperidin-3-ylmethyl)piperidine features a piperidine core with a piperidin-3-ylmethyl substituent. The presence of two piperidine rings suggests potential interactions with various biological targets, particularly in the central nervous system (CNS).

1. Neuropharmacological Effects

Research indicates that piperidine derivatives can influence neurotransmitter systems. For instance, compounds structurally related to 1-(Piperidin-3-ylmethyl)piperidine have been shown to modulate the activity of neurotransmitter receptors, which may affect mood regulation and cognitive functions. This modulation suggests potential applications in treating neurological disorders such as depression and anxiety.

2. Antifungal Activity

A study involving piperidine derivatives demonstrated their antifungal properties against Candida auris, a pathogenic yeast resistant to multiple antifungal agents. The derivatives showed minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 µg/mL, indicating significant antifungal activity . This highlights the potential of piperidine-based compounds in developing new antifungal therapies.

3. Inhibition of PCSK9

Another area of interest is the inhibition of proprotein convertase subtilisin/kexin type 9 (PCSK9), which plays a crucial role in cholesterol metabolism. Compounds similar to 1-(Piperidin-3-ylmethyl)piperidine have been identified as small molecule inhibitors of PCSK9 mRNA translation, suggesting their utility in managing hypercholesterolemia .

The exact mechanisms through which 1-(Piperidin-3-ylmethyl)piperidine exerts its biological effects are still being elucidated. However, several proposed mechanisms include:

- Receptor Modulation : The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.

- Membrane Disruption : As observed in antifungal studies, piperidine derivatives can disrupt the plasma membrane integrity of fungal cells, leading to cell death through apoptosis .

- Molecular Interactions : The unique structure allows for interactions with specific enzymes and proteins involved in metabolic pathways, such as PCSK9.

Antifungal Efficacy Against Candida auris

| Compound | MIC (µg/mL) | MFC (µg/mL) | Mechanism |

|---|---|---|---|

| pta1 | 0.24 | 0.97 | Induces apoptosis and disrupts membrane integrity |

| pta2 | 0.50 | 1.50 | Similar mechanisms as pta1 |

| pta3 | 0.97 | 3.90 | Confirmed fungicidal action |

This table summarizes the antifungal activity of novel derivatives related to 1-(Piperidin-3-ylmethyl)piperidine against C. auris, demonstrating significant potential for therapeutic development .

Future Research Directions

Despite promising findings, further research is necessary to fully understand the biological activity and safety profile of 1-(Piperidin-3-ylmethyl)piperidine:

- Pharmacokinetics and Pharmacodynamics : Detailed studies are needed to evaluate how the compound behaves in biological systems.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure influence biological activity will aid in optimizing therapeutic candidates.

- Clinical Trials : Future clinical studies will be essential to assess efficacy and safety in humans.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.